5'-C-Methylcytidine
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Overview
Description
5’-C-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the carbon-5 position of the cytosine base. This modification is found in ribonucleic acids (RNA) of various organisms, including animals, plants, and bacteria . It plays a significant role in the regulation of gene expression and the stability of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-C-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction conditions often include an aqueous or organic solvent and a controlled temperature to ensure the selective methylation at the carbon-5 position .
Industrial Production Methods
Industrial production of 5’-C-Methylcytidine may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5’-C-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethylcytidine.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peroxotungstate are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxymethylcytidine, demethylated cytidine, and other substituted cytidine derivatives .
Scientific Research Applications
5’-C-Methylcytidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study methylation and its effects on nucleosides.
Biology: It plays a role in the regulation of gene expression and RNA stability.
Medicine: It is investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.
Industry: It is used in the production of modified RNA molecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of 5’-C-Methylcytidine involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methyl group at the carbon-5 position enhances base stacking interactions and increases the thermal stability of the RNA. This modification can affect RNA splicing, translation, and degradation, thereby regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Similar to 5’-C-Methylcytidine but lacks the methyl group at the 5’ position.
N4-Methylcytidine: Methylation occurs at the nitrogen-4 position instead of the carbon-5 position.
2’-O-Methylcytidine: Methylation occurs at the 2’-hydroxyl group of the ribose.
Uniqueness
5’-C-Methylcytidine is unique due to its specific methylation at the carbon-5 position, which significantly impacts the stability and function of RNA molecules. This distinct modification allows for specific regulatory roles in gene expression and RNA metabolism .
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17) |
InChI Key |
KPPPLADORXGUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |
Origin of Product |
United States |
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